6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride

Medicinal Chemistry Fragment-Based Drug Discovery Conformational Analysis

6,6-Dimethyl-1-azaspiro[3.5]nonane hydrochloride (CAS 2377033-59-3) is a spirocyclic amine hydrochloride salt with molecular formula C10H20ClN and molecular weight 189.73 Da. The compound features a 1-azaspiro[3.5]nonane core bearing geminal dimethyl substitution at the 6-position, which introduces conformational constraint and increased steric bulk relative to the unsubstituted parent scaffold.

Molecular Formula C10H20ClN
Molecular Weight 189.73
CAS No. 2377033-59-3
Cat. No. B2829842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride
CAS2377033-59-3
Molecular FormulaC10H20ClN
Molecular Weight189.73
Structural Identifiers
SMILESCC1(CCCC2(C1)CCN2)C.Cl
InChIInChI=1S/C10H19N.ClH/c1-9(2)4-3-5-10(8-9)6-7-11-10;/h11H,3-8H2,1-2H3;1H
InChIKeyAPPVTTDWLPBPDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,6-Dimethyl-1-azaspiro[3.5]nonane Hydrochloride CAS 2377033-59-3: Spirocyclic Building Block for CNS and GPCR Drug Discovery


6,6-Dimethyl-1-azaspiro[3.5]nonane hydrochloride (CAS 2377033-59-3) is a spirocyclic amine hydrochloride salt with molecular formula C10H20ClN and molecular weight 189.73 Da [1]. The compound features a 1-azaspiro[3.5]nonane core bearing geminal dimethyl substitution at the 6-position, which introduces conformational constraint and increased steric bulk relative to the unsubstituted parent scaffold . This spirocyclic architecture combines a four-membered azetidine ring fused via a shared spiro carbon to a cyclohexane ring system, imparting high three-dimensionality (Fsp3 = 1.0) and structural preorganization valuable for fragment-based drug discovery and scaffold-hopping strategies [2].

Why 6,6-Dimethyl-1-azaspiro[3.5]nonane Hydrochloride Cannot Be Substituted with Unsubstituted Azaspiro Analogs in Medicinal Chemistry Programs


Substitution of 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride with the unsubstituted 1-azaspiro[3.5]nonane parent scaffold (CAS 13374-55-5, MW 125 Da, LogP ~1.81) [1] introduces substantial differences in steric bulk, lipophilicity, and conformational behavior that can alter SAR and physicochemical properties. The geminal dimethyl group at position 6 increases molecular weight by approximately 64 Da, raises calculated LogP (from ~1.81 to ~2.01) [2], and restricts rotational freedom around the cyclohexane ring—modifications that directly impact target binding, metabolic stability, and blood-brain barrier penetration profiles [3]. Generic substitution without accounting for these differences risks confounding structure-activity relationships and invalidating cross-project comparisons.

Quantitative Differentiation Evidence: 6,6-Dimethyl-1-azaspiro[3.5]nonane Hydrochloride vs. Closest Analogs


Unique Geminal Dimethyl Substitution Pattern Differentiates from Unsubstituted 1-Azaspiro[3.5]nonane Scaffold

6,6-Dimethyl-1-azaspiro[3.5]nonane hydrochloride incorporates a geminal dimethyl group at the 6-position of the spirocyclic framework, a structural feature absent in the unsubstituted 1-azaspiro[3.5]nonane (CAS 13374-55-5) [1]. This substitution pattern is not commercially available in alternative 1-azaspiro[3.5]nonane derivatives at comparable scale. The dimethyl modification increases steric hindrance around the cyclohexane ring while maintaining the spirocyclic junction geometry, providing a differentiated vector for exploring SAR in medicinal chemistry campaigns.

Medicinal Chemistry Fragment-Based Drug Discovery Conformational Analysis

FAAH Inhibitor Potency: 7-Azaspiro[3.5]nonane Core Demonstrates kinact/Ki > 1500 M⁻¹s⁻¹ vs. Alternative Spirocyclic Cores

While direct activity data for 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride itself are not publicly reported, the 7-azaspiro[3.5]nonane scaffold—a regioisomeric analog differing only in nitrogen position—has been extensively characterized as a privileged FAAH inhibitor core [1]. Meyers et al. (2011) reported that 7-azaspiro[3.5]nonane-derived urea inhibitors exhibit FAAH kinact/Ki potency values >1500 M⁻¹s⁻¹, distinguishing this core from other spirocyclic scaffolds (including 1-oxa-8-azaspiro[4.5]decane, 2,7-diazaspiro[3.5]nonane, and 2,8-diazaspiro[4.5]decane) that showed inferior FAAH inhibition [2]. The spirocyclic architecture was identified as critical for maintaining potency while reducing off-target effects relative to flat aromatic inhibitors [3].

FAAH Inhibition Pain CNS Drug Discovery Enzyme Kinetics

M4 Muscarinic Receptor Modulation: 7-Azaspiro[3.5]nonane Derivatives Achieve IC50 850 nM in Calcium Flux Assays

BindingDB data from US Patent 11149022 demonstrates that 7-azaspiro[3.5]nonane derivatives exhibit measurable activity at the human muscarinic acetylcholine receptor M4 [1]. Compound 34 (7-(cyclohexylmethyl)-2-[6-(2,4-dimethylpyrazol-3-yl)pyridazin-3-yl]oxy-7-azaspiro[3.5]nonane) displayed IC50 = 850 nM in a calcium flux assay using CHO-K1 cells stably expressing M4 receptors [2]. A structurally related analog (Compound 29) with alternative N-substitution showed IC50 = 1170 nM under identical assay conditions, demonstrating that modifications to the azaspiro[3.5]nonane core modulate receptor engagement [3]. This establishes the scaffold as a validated starting point for M4-targeted ligand optimization.

GPCR Muscarinic M4 Receptor Neuroscience Calcium Flux

Hydrochloride Salt Form Enhances Handling and Solubility Relative to Free Base

6,6-Dimethyl-1-azaspiro[3.5]nonane hydrochloride (CAS 2377033-59-3, MW 189.73 Da) is supplied as the hydrochloride salt [1], whereas the free base (CAS 1495416-57-3, MW 153.26 g/mol) is also commercially available as a 95% purity solid requiring long-term storage in cool, dry conditions . The hydrochloride salt form enhances aqueous solubility and improves handling characteristics for laboratory-scale reactions and compound management workflows [2]. This salt selection provides practical advantages for high-throughput screening and medicinal chemistry operations where consistent solubility and weighability are critical.

Salt Selection Formulation Solubility Handling

Multi-Vendor Commercial Availability with 95% Purity Specification

6,6-Dimethyl-1-azaspiro[3.5]nonane hydrochloride (CAS 2377033-59-3) is stocked by multiple commercial vendors including ChemSpace (Enamine), Leyan, and CymitQuimica [1]. The compound is offered at 95% purity with pack sizes ranging from 100 mg to 2.5 g and lead times as short as 2 days from US-based inventory [1]. This contrasts with related spirocyclic building blocks such as 1-azaspiro[3.5]nonane (CAS 13374-55-5) and 2-azaspiro[3.5]nonane (CAS 666-08-0), which have more fragmented supply chains and varying purity specifications across vendors.

Chemical Sourcing Building Blocks Supply Chain

Optimal Research Applications for 6,6-Dimethyl-1-azaspiro[3.5]nonane Hydrochloride Based on Quantitative Evidence


FAAH Inhibitor Lead Optimization and Scaffold Hopping

The 7-azaspiro[3.5]nonane scaffold has demonstrated FAAH kinact/Ki > 1500 M⁻¹s⁻¹, distinguishing it from alternative spirocyclic cores [1]. 6,6-Dimethyl-1-azaspiro[3.5]nonane hydrochloride provides a structurally differentiated 1-aza regioisomer with geminal dimethyl substitution, enabling exploration of nitrogen position effects and steric modulation on FAAH inhibitory activity. The enhanced lipophilicity (LogP = 2.01) may favor CNS penetration [2], aligning with the sustained brain FAAH inhibition (>6 h) observed for spirocyclic urea inhibitors in murine models [3].

Muscarinic M4 Receptor Chemical Probe Development

7-Azaspiro[3.5]nonane derivatives exhibit measurable M4 receptor modulation with IC50 values of 850-1170 nM in calcium flux assays [4][5]. 6,6-Dimethyl-1-azaspiro[3.5]nonane hydrochloride offers a novel substitution vector for optimizing M4 receptor engagement, metabolic stability, and selectivity profiles. The hydrochloride salt form facilitates direct use in parallel synthesis and HTS workflows [6].

Fragment-Based Drug Discovery and CNS Library Enrichment

With Fsp3 = 1.0 and LogP = 2.01, 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride exhibits favorable three-dimensional character and lipophilicity for CNS-focused fragment libraries [7][8]. Spiro N-heterocycles provide greater three-dimensionality (Fsp3) than aromatic rings, correlating with improved clinical success rates [7]. The compound's low molecular weight (189.73 Da) and unique substitution pattern make it suitable for fragment growing and scaffold-hopping strategies [9].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-dimethyl-1-azaspiro[3.5]nonane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.